

The Impact of DS18561882 on Cancer Cell Proliferation: A Technical Overview

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Compound of Interest

Compound Name: DS18561882

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Abstract

DS18561882 is a potent and selective small-molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism. MTHFD2 is overexpressed in a wide range of cancers while having limited expression in healthy adult tissues, making it an attractive therapeutic target. This document provides a detailed technical guide on the effects of **DS18561882** on cancer cell proliferation, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying signaling pathways.

Introduction to DS18561882 and its Target

DS18561882 is an orally available inhibitor of MTHFD2.^{[1][2][3]} MTHFD2 is a bifunctional enzyme that catalyzes the NAD⁺-dependent oxidation of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate and the subsequent hydrolysis of 5,10-methenyltetrahydrofolate to 10-formyltetrahydrofolate. These reactions are essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.^{[4][5][6]} In cancer cells, the demand for these nucleotides is significantly increased to support rapid proliferation. By inhibiting MTHFD2, **DS18561882** disrupts the supply of one-carbon units, leading to a depletion of the nucleotide pool, which in turn hampers DNA replication and induces cell growth arrest.^{[4][5]}

Quantitative Data on the Efficacy of DS18561882

The following tables summarize the key quantitative data demonstrating the potency and efficacy of **DS18561882** from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of **DS18561882**

Target/Cell Line	Assay Type	Metric	Value	Reference
Human MTHFD2	Biochemical Assay	IC50	0.0063 μ M (6.3 nM)	[7][8]
Human MTHFD1	Biochemical Assay	IC50	0.57 μ M	[8]
MDA-MB-231 (Human Breast Cancer)	Cell Growth Inhibition	GI50	140 nM	[1][3][8][9]
HL-60	Cell Viability	EC50	Not specified, but dose-response curve available	[10]

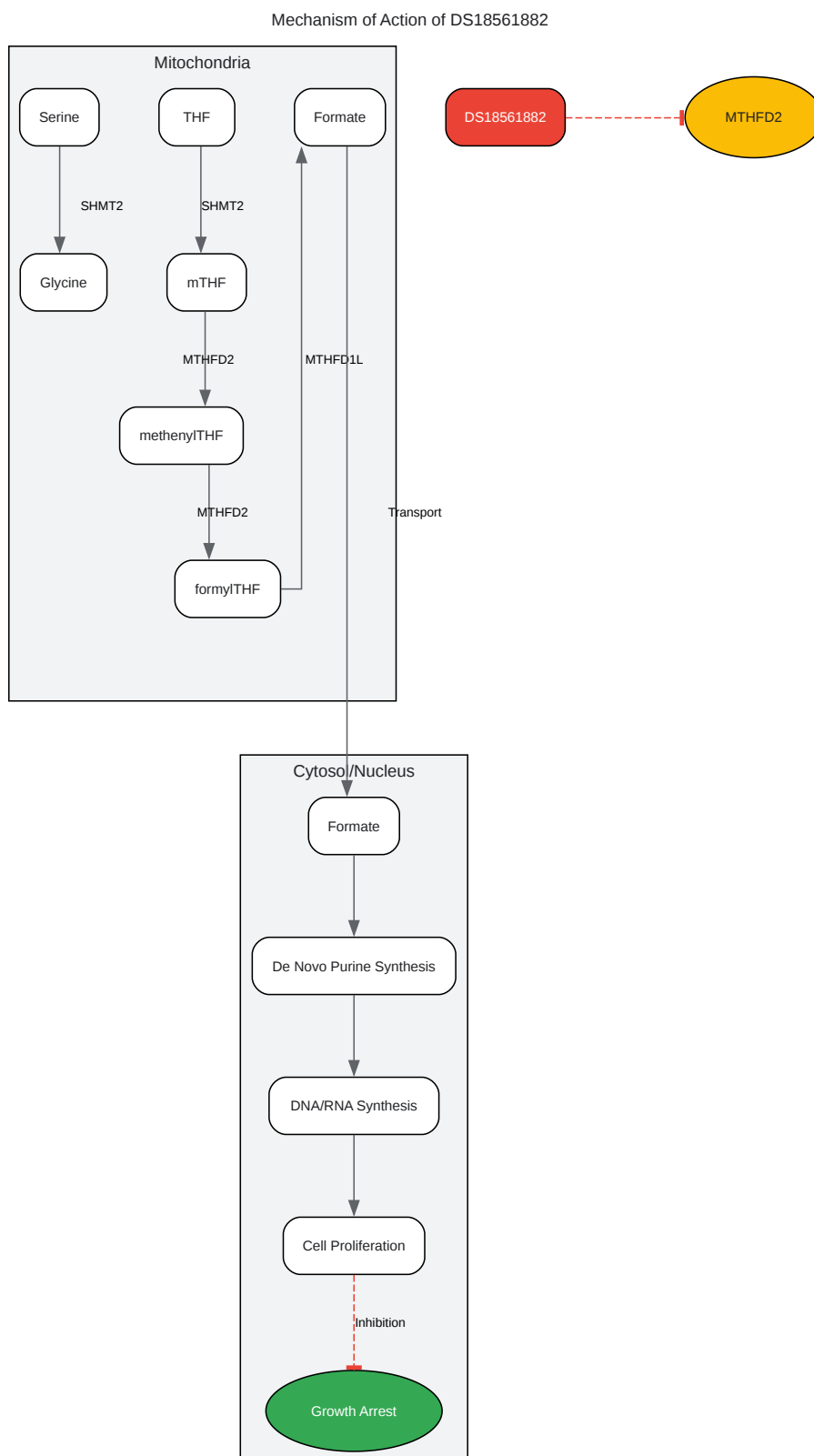
Table 2: In Vivo Antitumor Activity of **DS18561882** in a Mouse Xenograft Model (MDA-MB-231)

Dose (Oral Administration)	Dosing Frequency	Tumor Growth Inhibition (TGI)	Reference
30 mg/kg	Twice daily	Dose-dependent	[8][9][11]
100 mg/kg	Twice daily	Dose-dependent	[8][9][11]
300 mg/kg	Twice daily	67%	[5][8][9][11]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of **DS18561882** is the inhibition of the mitochondrial one-carbon metabolism pathway. This disruption leads to a cascade of downstream effects that

ultimately impair cancer cell proliferation.



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Caption: Mechanism of action of **DS18561882**.

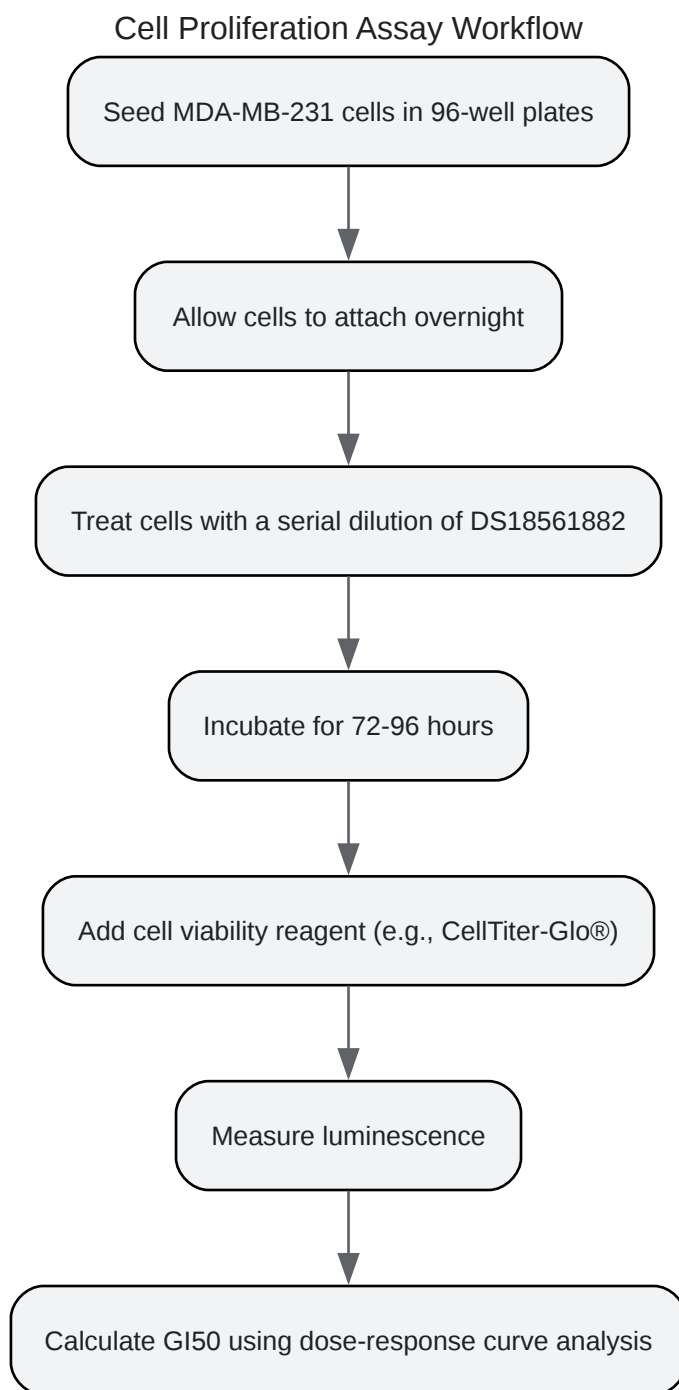
While the direct impact of **DS18561882** is on one-carbon metabolism, studies on MTHFD2 inhibition suggest potential connections to other signaling pathways. For instance, MTHFD2 has been shown to promote ovarian cancer growth and metastasis through the activation of the STAT3 signaling pathway.^[4] Furthermore, MTHFD2 expression has been linked to the Wnt/ β -catenin signaling pathway in hepatocellular carcinoma. The extent to which **DS18561882** directly modulates these pathways requires further investigation.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the effects of **DS18561882**. Below are methodologies for key experiments.

In Vitro Cell Proliferation Assay (e.g., using MDA-MB-231 cells)

This protocol is designed to determine the GI50 value of **DS18561882**.



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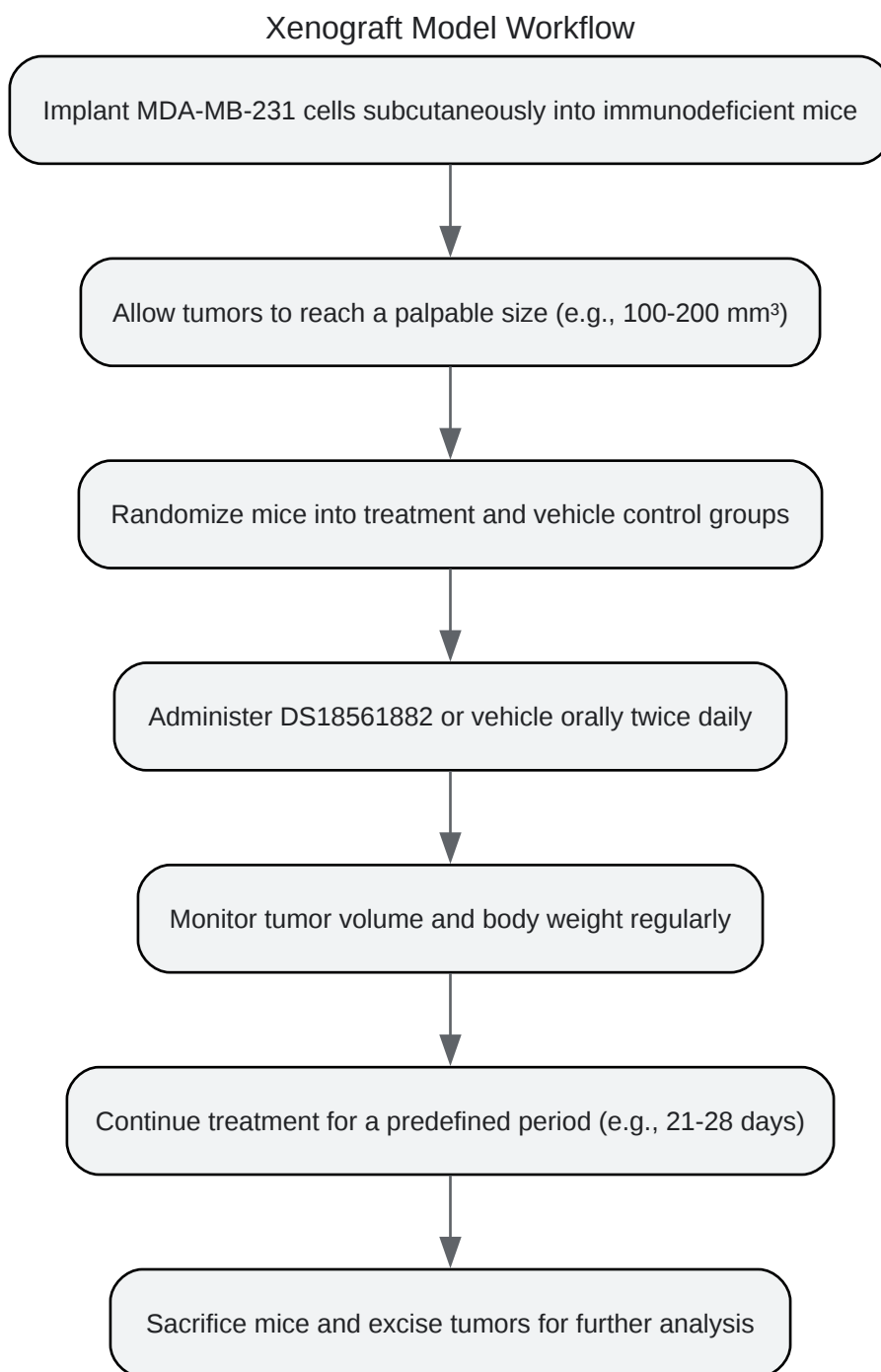
Caption: Workflow for an in vitro cell proliferation assay.

Detailed Steps:

- **Cell Culture:** MDA-MB-231 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Seeding:** Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
- **Treatment:** A stock solution of **DS18561882** in DMSO is serially diluted in culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the drug-containing medium.
- **Incubation:** Plates are incubated for 72 to 96 hours.
- **Viability Assessment:** Cell viability is assessed using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
- **Data Analysis:** Luminescence is measured using a plate reader. The data is normalized to vehicle-treated controls, and the GI50 value is calculated by fitting the data to a four-parameter logistic curve.

In Vivo Xenograft Mouse Model

This protocol outlines the procedure for evaluating the antitumor efficacy of **DS18561882** in a mouse xenograft model.



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Caption: Workflow for an in vivo xenograft mouse model study.

Detailed Steps:

- Animal Model: Female immunodeficient mice (e.g., BALB/c nude) are used.

- Tumor Cell Implantation: MDA-MB-231 cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers, and the tumor volume is calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.
- Treatment Formulation and Administration: **DS18561882** is suspended in a 0.5% (w/v) methyl cellulose 400 solution.[8] The formulation is administered orally via gavage at the specified doses (e.g., 30, 100, or 300 mg/kg) twice daily.[8][9][11]
- Efficacy Evaluation: The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Body weight is monitored as an indicator of toxicity.

Conclusion

DS18561882 is a promising anticancer agent that targets the metabolic vulnerability of cancer cells by inhibiting MTHFD2. Its potent in vitro and in vivo activity against cancer cell proliferation, coupled with a favorable oral pharmacokinetic profile, underscores its potential for further clinical development. The detailed methodologies and understanding of its mechanism of action provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery.

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